Narasin sodium
Narasin sodium
Narasin is an ionophore antibiotic isolated from certain Streptomyces sp. and used in veterinary practice as a coccidiostat for gastrointestinal parasites. It has also been shown to inhibit NF-κB signaling via inhibition of IκBα phosphorylation (IC50 = 3.2 µM) and to stimulate tumor necrosis factor-related apoptosis-induced ligand (TRAIL)-mediated apoptosis in glioma cells via ER stress.
Brand Name:
Vulcanchem
CAS No.:
58331-17-2
VCID:
VC20793856
InChI:
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1
SMILES:
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
Molecular Formula:
C43H71NaO11
Molecular Weight:
787 g/mol
Narasin sodium
CAS No.: 58331-17-2
Cat. No.: VC20793856
Molecular Formula: C43H71NaO11
Molecular Weight: 787 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Narasin is an ionophore antibiotic isolated from certain Streptomyces sp. and used in veterinary practice as a coccidiostat for gastrointestinal parasites. It has also been shown to inhibit NF-κB signaling via inhibition of IκBα phosphorylation (IC50 = 3.2 µM) and to stimulate tumor necrosis factor-related apoptosis-induced ligand (TRAIL)-mediated apoptosis in glioma cells via ER stress. |
|---|---|
| CAS No. | 58331-17-2 |
| Molecular Formula | C43H71NaO11 |
| Molecular Weight | 787 g/mol |
| IUPAC Name | sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |
| Standard InChI | InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 |
| Standard InChI Key | NBRZEFXQRCTYMC-UHFFFAOYSA-M |
| Isomeric SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
| SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
| Canonical SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
| Appearance | White solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator